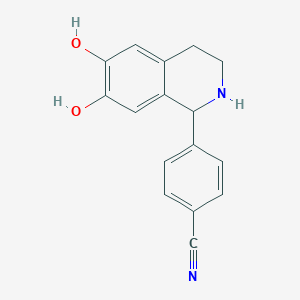
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl and triazine components, followed by their coupling with the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine
- N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H24N4O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H24N4O2S/c1-13-7-9-15(10-8-13)23(21,22)19-16-17-11-20(12-18-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
CWEHNGYOJBQWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B11466795.png)
![3-(3,4-dimethoxyphenyl)-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11466809.png)
![4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11466823.png)
![[3-Amino-4-(difluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11466827.png)

![Methyl 6-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11466834.png)
![1-(3-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11466841.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11466848.png)
![6-cyclohexyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466849.png)
![4-(methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11466850.png)

![N-(4-chlorophenyl)-4-(3-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466862.png)
![4-(4-hydroxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466864.png)
![2-(4-chlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11466868.png)
